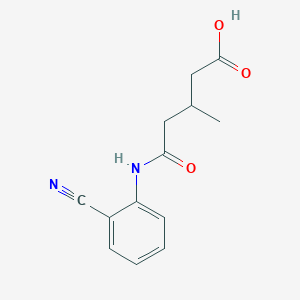
5-(2-Cyanophenylamino)-3-methyl-5-oxopentanoic acid
Cat. No. B8512985
M. Wt: 246.26 g/mol
InChI Key: DIMISFDDUBMGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09120776B2
Procedure details


A solution of 2-aminobenzonitrile (1.181 g, 10 mmol) and 4-methyldihydro-2H-pyran-2,6(3H)-dione (1.281 g, 10 mmol) in THF (20 mL) was stirred at 90° C. for 46 hr. The reaction solution was concentrated to give 5-(2-cyanophenylamino)-3-methyl-5-oxopentanoic acid (2.230 g, 9.06 mmol, 91%) as a white powder.



Yield
91%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[CH3:10][CH:11]1[CH2:16][C:15](=[O:17])[O:14][C:13](=[O:18])[CH2:12]1>C1COCC1>[C:4]([C:3]1[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=1[NH:1][C:15](=[O:17])[CH2:16][CH:11]([CH3:10])[CH2:12][C:13]([OH:18])=[O:14])#[N:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.181 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C#N)C=CC=C1
|
|
Name
|
|
|
Quantity
|
1.281 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1CC(OC(C1)=O)=O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction solution was concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=C(C=CC=C1)NC(CC(CC(=O)O)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 9.06 mmol | |
| AMOUNT: MASS | 2.23 g | |
| YIELD: PERCENTYIELD | 91% | |
| YIELD: CALCULATEDPERCENTYIELD | 90.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
